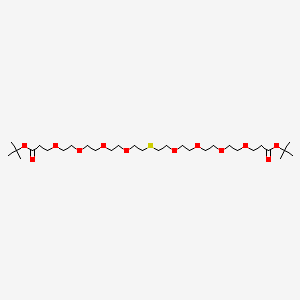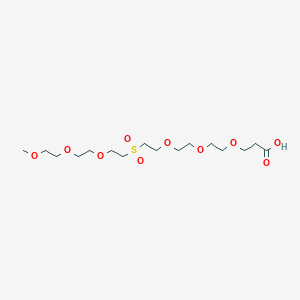
Ald-Ph-amido-PEG24-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ald-Ph-amido-PEG24-acid is a polyethylene glycol (PEG)-based linker used primarily in the synthesis of proteolysis targeting chimeras (PROTACs) . PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system . This compound consists of a benzaldehyde moiety and a terminal carboxylic acid group, linked through a linear PEG chain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ald-Ph-amido-PEG24-acid involves the reaction of a benzaldehyde derivative with a PEG chain terminated with a carboxylic acid group. The benzaldehyde group readily reacts with primary amines, aminooxy, and hydrazide groups . The terminal carboxylic acid can undergo reactions with primary and secondary amines in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), and N,N’-dicyclohexylcarbodiimide (DCC) to form stable amide bonds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and yield. The process includes multiple purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels .
化学反应分析
Types of Reactions
Ald-Ph-amido-PEG24-acid undergoes several types of chemical reactions, including:
Condensation Reactions: The benzaldehyde group reacts with primary amines to form imines or Schiff bases.
Amide Bond Formation: The terminal carboxylic acid reacts with amines in the presence of coupling agents to form amide bonds.
Common Reagents and Conditions
Coupling Agents: EDC, HATU, and DCC are commonly used to facilitate amide bond formation.
Major Products
The major products formed from these reactions are typically PROTACs, which consist of two different ligands connected by the this compound linker .
科学研究应用
Ald-Ph-amido-PEG24-acid is widely used in scientific research, particularly in the development of PROTACs
Chemistry: Used as a linker in the synthesis of complex molecules for targeted protein degradation.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of novel drug delivery systems and bioconjugation techniques.
作用机制
Ald-Ph-amido-PEG24-acid functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The linker connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein . This proximity induces ubiquitination of the target protein, leading to its degradation by the proteasome .
相似化合物的比较
Similar Compounds
Ald-PEG24-acid: Similar structure but lacks the amido group, making it less versatile in forming stable amide bonds.
Ald-Ph-PEG12-acid: Shorter PEG chain, which may affect the flexibility and reach of the linker.
Uniqueness
Ald-Ph-amido-PEG24-acid is unique due to its long PEG chain, which provides flexibility and reduces steric hindrance in PROTACs . The presence of both benzaldehyde and carboxylic acid groups allows for versatile conjugation with various functional groups .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H107NO28/c61-55-56-1-3-57(4-2-56)59(64)60-6-8-66-10-12-68-14-16-70-18-20-72-22-24-74-26-28-76-30-32-78-34-36-80-38-40-82-42-44-84-46-48-86-50-52-88-54-53-87-51-49-85-47-45-83-43-41-81-39-37-79-35-33-77-31-29-75-27-25-73-23-21-71-19-17-69-15-13-67-11-9-65-7-5-58(62)63/h1-4,55H,5-54H2,(H,60,64)(H,62,63) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVFHLMEZRVAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H107NO28 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1278.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














